PROTAC SOS1 degrader-1 (TFA)
Description
Role of SOS1 in RAS/ERK Pathway Activation and Cancer Proliferation
SOS1 is a bifunctional GEF that activates RAS by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This process initiates the RAF-MEK-ERK signaling cascade, driving cell proliferation, survival, and differentiation. Structurally, SOS1 contains a catalytic CDC25 homology domain responsible for RAS activation and a Dbl homology (DH)-Pleckstrin homology (PH) module implicated in RAC GTPase signaling. In lung adenocarcinomas, somatic SOS1 mutations (e.g., N233Y) lead to constitutive RAS/ERK activation, promoting anchorage-independent growth and tumorigenesis. Additionally, SOS1 overexpression in non-small cell lung cancer (NSCLC) cells enhances nuclear factor kappa B (NFκB) activation, further supporting cancer cell survival and therapy resistance.
Table 1: Oncogenic Functions of SOS1 in Cancer
Limitations of Small-Molecule SOS1 Inhibitors in KRAS-Mutant Cancers
Conventional SOS1 inhibitors, such as BI-3406, bind to the CDC25 domain to block RAS activation. However, these occupancy-driven inhibitors face three major limitations:
- Incomplete Pathway Suppression : SOS1’s scaffolding role in RAC and NFκB signaling persists despite RAS inhibition, allowing residual oncogenic signaling.
- Mutation-Driven Resistance : The N233Y mutation in SOS1 reduces inhibitor binding affinity while maintaining GEF activity, as shown in NIH-3T3 xenograft models.
- Feedback Reactivation : Compensatory upregulation of receptor tyrosine kinases (RTKs) or alternative GEFs (e.g., RASGRP1) restores ERK phosphorylation post-inhibition.
Table 2: Efficacy Challenges of SOS1 Inhibitors
Rationale for PROTAC-Mediated Degradation Over Occupancy-Driven Inhibition
PROTAC SOS1 degrader-1 (TFA) employs a heterobifunctional design, linking a SOS1-binding ligand to an E3 ubiquitin ligase recruiter (e.g., VHL or cereblon). This induces ubiquitination and proteasomal degradation of SOS1, achieving three key advantages:
- Complete Target Elimination : Degradation removes both RAS-GEF and RAC-GEF activities, unlike inhibitors that spare the DH/PH domain.
- Overcoming Mutation Resistance : N233Y and other mutants are degraded irrespective of catalytic activity, as demonstrated in AML cell lines.
- Synergistic Combinatorial Potential : Co-degrading SOS1 and inhibiting MEK suppresses ERK and NFκB pathways simultaneously, reducing tumor viability.
Table 3: PROTAC SOS1 Degrader-1 (TFA) Mechanistic Advantages
Properties
Molecular Formula |
C59H77ClF4N10O6S |
|---|---|
Molecular Weight |
1165.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H76ClFN10O4S.C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);(H,6,7)/t38-,44+,47-,52+;/m0./s1 |
InChI Key |
JNOOFFJZFLFLJN-CTTXDXGYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the SOS1-Binding Core
The quinazoline-derived SOS1 inhibitor serves as the core structure. As described in PMC9923844, the synthesis begins with condensation of 2-methyl-2-thiopseudourea sulfate with intermediate 12 under basic conditions (NaOMe/MeOH) to yield a thioether intermediate. Subsequent triflation (Tf₂O, DIPEA) introduces a trifluoromethanesulfonyl group, enabling nucleophilic aromatic substitution (SNAr) with a benzyl-protected piperazine derivative. Deprotection via hydrogenolysis removes the benzyl group, exposing a primary amine for further functionalization.
Key reagents and conditions:
Linker Installation
A PEG-based linker is introduced to bridge the SOS1 binder and E3 ligase ligand. According to PMC10113742, the linker (e.g., 3-aminopropanol or pentaethylene glycol) is attached via alkylation or amide coupling. For example, intermediate 21 is generated by hydrogenating a benzyl-protected amine followed by alkylation with tert-butyl bromocarboxylate. Acidic cleavage (TFA/DCM) of the tert-butyl group yields a free amine, which is coupled to the E3 ligase ligand using carbodiimide chemistry (EDC/HOBt).
Conjugation to the VHL Ligand
The final step involves coupling the linker-functionalized SOS1 binder to a VHL ligand (e.g., (S)-3-amino-2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)propanamide). As reported in PMC10113742, this is achieved via amide bond formation using HATU/DIPEA in DMF, yielding PROTAC SOS1 degrader-1 (TFA) with >90% purity after reverse-phase HPLC purification.
Analytical Characterization
Structural Confirmation
Purity and Stability
-
HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Storage : -20°C in anhydrous DMSO (100 mg/mL stock solution); stable for 1 month at -20°C or 6 months at -80°C.
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Concentration | 10 mM |
| Volume per 1 mg | 85.78 µL |
| Storage Temperature | -20°C (1 month) |
Quality Control and Biological Validation
Degradation Efficiency
Antiproliferative Activity
| Cell Line | IC₅₀ (nM) | KRAS Mutation |
|---|---|---|
| SW620 | 112 | G12C |
| MIA PaCa-2 | 98 | G12D |
| NCI-H358 | 105 | G12C |
Data sourced from PMC10113742 and GlpBio.
Challenges and Optimization
Chemical Reactions Analysis
Degradation Reaction
The primary chemical reaction involves ubiquitin-proteasome-mediated SOS1 degradation :
-
PROTAC SOS1 degrader-1 (TFA) binds simultaneously to SOS1 and an E3 ubiquitin ligase (e.g., cereblon), forming a ternary complex .
-
This complex facilitates SOS1 ubiquitination, marking it for proteasomal degradation .
-
Degradation efficiency reaches DC50 = 98.4 nM in cancer cells, with up to 92% SOS1 depletion at 48 hours in colorectal cancer (CRC) models .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| DC50 (degradation) | 98.4 nM | |
| Max SOS1 degradation | 92% at 48 hours | |
| Time to peak degradation | 24–48 hours |
Binding Reactions
The compound engages in specific molecular interactions :
-
SOS1 binding : The quinazoline/phthalazine core forms π-stacking with His905 and hydrogen bonds with Asn879 in SOS1’s catalytic domain .
-
E3 ligase recruitment : The lenalidomide derivative binds cereblon, enabling ubiquitin transfer to SOS1 .
Structural Insights :
-
X-ray crystallography confirms the phthalazine core’s critical interaction with SOS1’s His905 and Glu902 .
-
Linker length and rigidity (e.g., PEG chains) optimize ternary complex stability .
Synthetic Reactions
The synthesis involves multi-step modular assembly :
-
Core formation : Synthesis of the SOS1-binding quinazoline/phthalazine scaffold via nucleophilic aromatic substitution (S<sub>N</sub>Ar) and condensation reactions .
-
Linker attachment : Introduction of polyethylene glycol (PEG) or alkyl chains at the 6- or 7-position of the core .
-
E3 ligase ligand conjugation : Amide coupling between the linker and lenalidomide derivatives using carbodiimide reagents .
Example Synthesis Pathway :
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Quinazoline core synthesis | S<sub>N</sub>Ar, hydrogenation | Phosphonitrilic chloride trimer, H<sub>2</sub>/Pd-C |
| Linker incorporation | Alkylation, tosylation | tert-Butyl bromocarboxylate, TsCl |
| Final PROTAC assembly | Amide coupling | EDCI, OxymaPure |
Mechanistic and Functional Studies
-
Time-dependent degradation : Pretreatment with cycloheximide (a protein synthesis inhibitor) revealed that SOS1 degradation begins within 3 hours and is sustained for >48 hours .
-
Synergistic effects : Combining PROTAC SOS1 degrader-1 (TFA) with KRAS G12C inhibitors (e.g., AMG510) suppresses RAS-MAPK signaling feedback, enhancing antiproliferative activity .
Comparative Efficacy :
| Metric | PROTAC SOS1 degrader-1 (TFA) | SOS1 Inhibitor (BI3406) |
|---|---|---|
| IC<sub>50</sub> in CRC PDOs | 5× lower | Higher |
| Toxicity | Low | Moderate |
Stability and Solubility
Scientific Research Applications
Efficacy in Preclinical Studies
Recent studies have demonstrated that PROTAC SOS1 Degrader-1 (TFA) exhibits significant antiproliferative activity against cancer cells with various KRAS mutations. The compound has a DC50 value of 98.4 nM, indicating its potency in inducing SOS1 degradation .
Table 1: Summary of Efficacy Studies
Colorectal Cancer Application
One notable application of PROTAC SOS1 Degrader-1 (TFA) is in colorectal cancer (CRC), particularly for patients with KRAS mutations. A study highlighted that targeted degradation of SOS1 led to significant inhibition of tumor growth in patient-derived CRC organoids. The study reported that PROTAC SOS1 Degrader-1 achieved up to 92% degradation of SOS1, outperforming traditional small molecule inhibitors like BI3406 .
Mechanistic Insights
In mechanistic studies, it was found that PROTAC SOS1 Degrader-1 induces time-dependent degradation of SOS1, with substantial effects observed at 48 hours post-treatment. This delayed onset suggests a complex interaction between the compound and cellular processes, including protein synthesis and degradation pathways .
Potential Therapeutic Implications
The ability of PROTAC SOS1 Degrader-1 (TFA) to selectively degrade SOS1 provides a promising therapeutic strategy for treating KRAS-driven cancers. Its low toxicity profile combined with high efficacy positions it as a potential candidate for further clinical development. The targeted approach may also reduce off-target effects commonly associated with conventional therapies.
Mechanism of Action
The mechanism of action of PROTAC SOS1 degrader-1 (TFA) involves the formation of a ternary complex between the PROTAC molecule, SOS1, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the SOS1-KRAS signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with SOS1-Targeting PROTACs
LHF418
- Structure : Combines a SOS1-binding ligand, linker, and CRBN-recruiting E3 ligase ligand.
- Efficacy :
- DC₅₀ : 209.4 nM (concentration for 50% degradation).
- Dmax : >80% maximal degradation in cellular assays.
- Advantages : High potency and oral bioavailability, advancing toward clinical trials .
- Limitations: Limited data on long-term toxicity and resistance mechanisms.
PROTAC SOS1 Degrader-8 (Compd 10)
- Design : Incorporates a distinct SOS1 ligand (red), linker (black), and E3 ligase ligand (blue, likely VHL).
- Performance : Shows specific antitumor activity in SOS1-dependent models but lacks published DC₅₀/Dmax values .
- Differentiation : Structural variations in the linker and E3 ligase recruitment may influence tissue penetration and degradation kinetics compared to PROTAC SOS1 Degrader-1 (TFA) .
Table 1: Comparative Efficacy of SOS1-Targeting PROTACs
Comparison with PROTACs Targeting Other Oncoproteins
PROTAC HK2 Degrader-1
- Target : Hexokinase 2 (HK2), a glycolytic enzyme.
- Efficacy :
- Relevance: Highlights the versatility of PROTACs in non-oncologic applications, contrasting with SOS1 degraders’ focus on KRAS-driven cancers.
PROTAC GSPT1 Degrader-1 (Compound F)
- Target : G1-to-S phase transition protein 1 (GSPT1).
- Efficacy :
- Differentiation : Utilizes cereblon (CRBN) E3 ligase, similar to LHF418, but targets a protein involved in cell cycle regulation rather than RAS signaling.
Table 2: Cross-Target PROTAC Performance
Structural and Mechanistic Insights
- E3 Ligase Recruitment: PROTAC SOS1 Degrader-1 (TFA) may employ VHL or CRBN, whereas LHF418 uses CRBN. CRBN-based degraders often exhibit superior tissue penetration but may face immunogenicity concerns .
- Resistance Mechanisms : Unlike kinase inhibitors, PROTACs like SOS1 Degrader-1 avoid target mutation-mediated resistance but may encounter E3 ligase downregulation .
Q & A
Q. What is the design rationale for PROTAC SOS1 degrader-1 targeting KRAS-driven cancers?
PROTAC SOS1 degrader-1 is designed to disrupt the SOS1-KRAS interaction, a critical node in the RAS-RAF-MEK-ERK signaling pathway. The compound combines a SOS1-binding ligand (e.g., BI3406 or BAY293 derivatives) with an E3 ligase-recruiting moiety (e.g., VHL or CRBN ligands) via a linker. This bifunctional structure enables targeted ubiquitination and proteasomal degradation of SOS1, blocking KRAS activation .
Q. How does PROTAC SOS1 degrader-1 induce protein degradation mechanistically?
The PROTAC forms a ternary complex by binding SOS1 and an E3 ligase (e.g., VHL), facilitating SOS1 ubiquitination. This marks SOS1 for proteasomal degradation, leading to sustained inhibition of KRAS signaling. Confirmation requires co-immunoprecipitation assays to validate ternary complex formation and western blotting to monitor SOS1 depletion over time .
Q. What are the critical steps in synthesizing PROTAC SOS1 degrader-1?
Synthesis involves three stages:
- Target ligand synthesis : Optimize SOS1-binding affinity using structure-activity relationship (SAR) studies.
- E3 ligase ligand synthesis : Select ligands (e.g., VHL or CRBN) with high binding specificity.
- Linker conjugation : Use PEG-based or rigid linkers to balance solubility and ternary complex stability. Analytical techniques like HPLC and mass spectrometry ensure purity and correct stoichiometry .
Advanced Research Questions
Q. How should researchers design experiments to evaluate PROTAC SOS1 degrader-1 efficacy in vitro?
- Cell lines : Use KRAS-mutant models (e.g., pancreatic, lung, or colorectal cancer cells).
- Assays : Measure anti-proliferation via MTT/CCK-8 assays and validate SOS1 degradation via western blotting. Compare with small-molecule inhibitors (e.g., BI 1701963) to assess degradation-specific effects .
- Controls : Include proteasome inhibitors (e.g., MG132) to confirm ubiquitin-proteasome system dependency .
Q. What in vivo models are suitable for testing PROTAC SOS1 degrader-1?
- Xenograft models : Implant KRAS-mutant cancer cells (e.g., H358 lung cancer) into immunodeficient mice. Monitor tumor volume and SOS1 degradation in excised tissues via immunohistochemistry.
- Pharmacokinetics (PK) : Assess plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Optimize dosing regimens to avoid "hook effects" (reduced efficacy at high concentrations) .
Q. How can researchers resolve contradictions between binding affinity and degradation efficiency?
If a PROTAC shows strong SOS1 binding (via MST or SPR) but poor degradation, evaluate:
- Ternary complex stability : Use NanoBRET or crystallography to assess E3 ligase-PROTAC-SOS1 interactions.
- Cellular permeability : Perform live-cell imaging with fluorescently labeled PROTACs .
Q. What strategies optimize linker design to enhance PROTAC SOS1 degrader-1 selectivity?
- Linker length/rigidity : Test PEG chains vs. aromatic spacers to balance flexibility and steric constraints.
- Biophysical validation : Use surface plasmon resonance (SPR) or cryo-EM to analyze ternary complex geometry. Macrocyclization (e.g., adding a cyclizing linker) can improve selectivity for homologous targets .
Q. How does PROTAC SOS1 degrader-1 compare to small-molecule SOS1 inhibitors in overcoming resistance?
- Degradation vs. inhibition : PROTACs deplete SOS1 entirely, preventing rebound signaling common with inhibitors.
- Preclinical data : Compound 9d (a SOS1 PROTAC) showed superior antiproliferation activity vs. its parent agonist in KRAS-mutant cells and xenografts .
Q. What methodologies quantify SOS1 degradation kinetics and off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
